GW 766994

描述

属性

IUPAC Name |

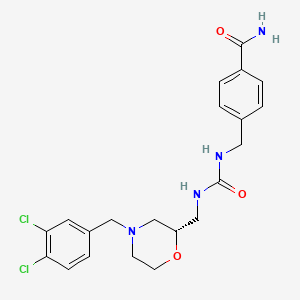

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLUUMAKBFSDIE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408303-43-5 | |

| Record name | GW-766994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-766994 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GW 766994: A Technical Overview of its Mechanism of Action as a CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 766994 is a potent, selective, and competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation, particularly in asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on CCR3, summarizing key preclinical and clinical findings. While detailed proprietary experimental protocols for this compound are not publicly available, this document outlines the principles of the assays used to characterize this and similar CCR3 antagonists, based on established scientific methodologies.

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and a subset of Th2 lymphocytes.[1] Its activation by endogenous ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), triggers a cascade of intracellular signaling events.[2] This signaling is central to the chemotactic migration of eosinophils from the bloodstream into tissues, where they contribute to the pathophysiology of allergic diseases.[1]

This compound was developed as a small molecule antagonist to competitively block the binding of these chemokines to CCR3, thereby inhibiting the downstream inflammatory processes.[3]

Mechanism of Action: Competitive Antagonism

This compound functions as a selective, competitive antagonist of the human CCR3 receptor.[3] This means it binds reversibly to the same site on the receptor as the natural chemokine ligands but does not activate it. By occupying the binding site, this compound prevents the productive signaling that would otherwise be initiated by eotaxins and other CCR3 agonists.

dot

Caption: Competitive antagonism of this compound at the CCR3 receptor.

Quantitative Pharmacological Profile

The potency of this compound has been quantified in various preclinical assays. The following table summarizes the key publicly available data.

| Parameter | Value | Assay Type | Description |

| pKi | 7.86 | Radioligand Binding Assay | The negative logarithm of the inhibitor constant (Ki), indicating high binding affinity to the CCR3 receptor. |

| IC50 | 10 nM | Functional Assay | The concentration of this compound that inhibits 50% of the CCR3-mediated response, suggesting potent functional antagonism. |

| Clinical Receptor Occupancy | >90% | Clinical Study (300 mg, twice daily) | Plasma concentrations achieved in clinical trials were sufficient to engage the target receptor to a high degree.[1] |

Experimental Protocols for Characterization

While specific, detailed protocols for this compound are proprietary, this section outlines the standard methodologies used to characterize CCR3 antagonists.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for its target receptor.

Principle: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., ¹²⁵I-eotaxin) from the CCR3 receptor expressed on a cell membrane preparation.[4]

General Protocol:

-

Cell Culture: Utilize a cell line stably expressing the human CCR3 receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest cells and prepare a membrane fraction through homogenization and centrifugation.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of ¹²⁵I-eotaxin and varying concentrations of the unlabeled antagonist (this compound).

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

dot

Caption: Workflow for a typical radioligand binding assay.

Calcium Mobilization Assays

CCR3 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. Calcium mobilization assays are functional assays that measure the ability of an antagonist to block this response.

Principle: To measure the change in intracellular calcium levels in CCR3-expressing cells upon stimulation with an agonist (e.g., eotaxin) in the presence or absence of an antagonist (this compound).[5]

General Protocol:

-

Cell Preparation: Plate CCR3-expressing cells in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a CCR3 agonist (e.g., eotaxin) to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the agonist-induced fluorescence signal against the antagonist concentration to determine the IC50 value for the inhibition of calcium mobilization.

dot

Caption: Workflow for a calcium mobilization assay.

Eosinophil Chemotaxis Assays

These assays directly measure the primary biological function of CCR3 in eosinophils – directed cell migration.

Principle: To assess the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant (e.g., eotaxin) in a transwell chamber system.

General Protocol:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood.

-

Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating an upper and lower well.

-

Chemoattractant: Place the chemoattractant (eotaxin) in the lower well.

-

Cell Treatment: Pre-incubate the isolated eosinophils with varying concentrations of this compound.

-

Cell Addition: Place the treated eosinophils in the upper well.

-

Incubation: Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: Count the number of migrated cells in the lower well, for example, by microscopy or flow cytometry.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 for chemotaxis inhibition.

dot

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

Downstream Signaling Pathways Inhibited by this compound

By blocking the CCR3 receptor, this compound prevents the activation of downstream signaling cascades that are crucial for eosinophil function. These include:

-

Gαi-protein signaling: CCR3 is coupled to pertussis toxin-sensitive Gαi proteins. Inhibition by this compound prevents the dissociation of G protein subunits, thereby blocking downstream effectors.

-

Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is involved in cell survival and migration.

-

Mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38): These pathways are critical for chemotaxis and degranulation.[6]

dot

Caption: CCR3 signaling pathways inhibited by this compound.

In Vivo and Clinical Evidence

In a clinical trial involving patients with asthma and eosinophilic bronchitis, oral administration of this compound (300 mg twice daily for 10 days) resulted in plasma concentrations consistent with over 90% receptor occupancy.[1] While the study did not show a significant reduction in sputum or blood eosinophil counts, it did demonstrate that this compound attenuated the ex vivo chemotactic effect of sputum supernatants on eosinophils.[1] This suggests that while CCR3 is a key receptor for eosinophil chemotaxis, other redundant mechanisms may be at play in the complex in vivo environment of allergic airway inflammation.[1]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CCR3 receptor. Its mechanism of action involves the direct blockade of chemokine binding, leading to the inhibition of critical downstream signaling pathways responsible for eosinophil chemotaxis and activation. While clinical efficacy in reducing airway eosinophilia was not demonstrated, the compound serves as a valuable pharmacological tool for studying the role of the CCR3 pathway in allergic and inflammatory diseases. The methodologies described herein represent the standard for the preclinical characterization of such targeted therapies.

References

- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced expression of eotaxin and CCR3 mRNA and protein in atopic asthma. Association with airway hyperresponsiveness and predominant co-localization of eotaxin mRNA to bronchial epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GW766994, a Selective CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of GW766994, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammatory and respiratory diseases.

Chemical Structure and Physicochemical Properties

GW766994 is a small molecule antagonist of the human CCR3 receptor. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | N-(2-chloro-6-methylbenzoyl)-N'-[4-(diethylamino)butyl]-N-(3-hydroxy-2,2-dimethylpropyl)urea |

| Molecular Formula | C21H24Cl2N4O3 |

| Molecular Weight | 451.35 g/mol |

| CAS Number | 408303-43-5 |

| SMILES String | Clc1cccc(c1)C(=O)NC(=O)N(CCCCN(CC)CC)C(CO)C(C)(C)O |

Table 2: Physicochemical Data

| Property | Value |

| Topological Polar Surface Area | 96.69 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 9 |

| XLogP3 | 2.39 |

Pharmacological Properties

Table 3: Representative Pharmacological Data for Selective CCR3 Antagonists

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| YM-344031 | Ligand Binding | Human CCR3 | 3.0 | [3] |

| Ca2+ Flux | Human CCR3 | 5.4 | [3] | |

| Chemotaxis | Human CCR3-expressing cells | 19.9 | [3] | |

| SB-328437 | Ligand Binding | Human Eosinophil CCR3 | Potent (specific value not stated) |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of GW766994 is the competitive antagonism of the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) that is preferentially expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary endogenous ligands are the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26).

The binding of eotaxins to CCR3 initiates a signaling cascade that is crucial for eosinophil chemotaxis, activation, and degranulation. This process is central to the pathophysiology of allergic inflammatory diseases such as asthma. By competitively binding to CCR3, GW766994 prevents the binding of eotaxins and thereby inhibits these downstream signaling events.

Some research also suggests a potential role of CCR3 and its antagonism in neurological pathways, indicating that GW766994 can block CCL11-induced activation of cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β), leading to a reduction in tau phosphorylation.[4]

Experimental Protocols

The characterization of a CCR3 antagonist like GW766994 typically involves a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GW766994 for the CCR3 receptor.

Objective: To measure the ability of GW766994 to displace a radiolabeled ligand (e.g., ¹²⁵I-eotaxin) from the CCR3 receptor.

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with human CCR3.

-

¹²⁵I-labeled eotaxin (radioligand).

-

GW766994 (test compound).

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.1).

-

Wash buffer (binding buffer without BSA).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Culture CCR3-expressing HEK293 cells to confluency.

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of ¹²⁵I-eotaxin to each well.

-

Add varying concentrations of GW766994 to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of GW766994 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This functional assay measures the ability of GW766994 to inhibit the migration of eosinophils towards a chemoattractant (e.g., eotaxin).

Objective: To determine the functional potency (IC50) of GW766994 in blocking CCR3-mediated cell migration.

Materials:

-

Isolated human eosinophils.

-

Recombinant human eotaxin-1 (CCL11).

-

GW766994 (test compound).

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Transwell migration plates (e.g., 5 µm pore size).

-

Fluorescent dye for cell quantification (e.g., Calcein-AM).

-

Plate reader.

Procedure:

-

Isolate eosinophils from human peripheral blood.

-

Pre-incubate the eosinophils with varying concentrations of GW766994.

-

Add eotaxin-1 to the lower chamber of the Transwell plate.

-

Add the pre-incubated eosinophils to the upper chamber (the insert).

-

Incubate the plate at 37°C in a humidified incubator for a set time (e.g., 1-2 hours) to allow for cell migration.

-

Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye or by direct cell counting.

-

Plot the number of migrated cells against the concentration of GW766994.

-

Determine the IC50 value by non-linear regression analysis.

Summary and Future Directions

GW766994 is a selective, competitive antagonist of the CCR3 receptor. While it has undergone clinical evaluation for the treatment of asthma, its development has been discontinued.[4] Nevertheless, the study of GW766994 and other CCR3 antagonists continues to provide valuable insights into the role of the eotaxin/CCR3 axis in inflammatory diseases. The methodologies and understanding of the signaling pathways outlined in this guide can serve as a foundation for the continued exploration of CCR3 as a therapeutic target and the development of next-generation antagonists with improved pharmacological profiles.

References

- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo characterization of a novel CCR3 antagonist, YM-344031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW-766994 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

GW 766994 (CAS No. 408303-43-5): A Technical Guide for Researchers

An In-depth Review of the Selective CCR3 Antagonist for Inflammatory Airway Diseases

Abstract

GW 766994 is a potent, selective, and orally active competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key mediator in the recruitment of eosinophils, a hallmark of allergic inflammatory diseases such as asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available preclinical and clinical data for this compound. Detailed experimental methodologies for key assays are described, and quantitative data are summarized to facilitate further research and development efforts.

Introduction

Eosinophilic inflammation is a critical component in the pathophysiology of allergic asthma. The recruitment and activation of eosinophils in the airways are primarily mediated by the interaction of eotaxins (CCL11, CCL24, CCL26) with the CCR3 receptor on the eosinophil surface. Consequently, antagonism of the CCR3 receptor has been a major focus for the development of novel anti-inflammatory therapies for asthma. This compound emerged as a promising small molecule antagonist of CCR3, demonstrating high affinity and selectivity. This document consolidates the available technical information on this compound to serve as a resource for researchers in immunology, respiratory diseases, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 408303-43-5 |

| Molecular Formula | C₂₁H₂₄Cl₂N₄O₃ |

| Molecular Weight | 451.35 g/mol |

| IUPAC Name | 4-[[[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]amino]carbonyl]amino]methyl]benzamide |

| Synonyms | GW766994, GW-766994 |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a selective and competitive antagonist of the CCR3 receptor. By binding to CCR3, it blocks the downstream signaling cascades initiated by the binding of its natural ligands, such as eotaxin (CCL11).

CCR3 Signaling Pathway

The binding of eotaxins to the G-protein coupled receptor CCR3 initiates a cascade of intracellular events. This includes the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, CCR3 activation is known to engage the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways. These signaling cascades are crucial for eosinophil chemotaxis, degranulation, and survival. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream signaling events.

Quantitative Data

The available quantitative data for this compound are summarized in the tables below.

Table 2: In Vitro Activity

| Assay | Value | Description |

| Binding Affinity (pKi) | 7.86 | Negative logarithm of the inhibitory constant (Ki) determined in a radioligand binding assay. |

| Binding Affinity (Ki) | 13.8 nM | Inhibitory constant representing the affinity of this compound for the CCR3 receptor. |

| Functional Inhibition | 10 µM | Concentration at which this compound was shown to reverse CCL11-induced activation of CDK5 in hippocampal neurons. |

Table 3: Clinical Trial Data (NCT01160224)

| Parameter | Finding |

| Dosage | 300 mg twice daily for 10 days. |

| Sputum and Blood Eosinophils | No significant reduction was observed.[1] |

| Airway Hyperresponsiveness (PC₂₀) | A modest but statistically significant improvement (0.66 doubling dose) was noted.[1] |

| Asthma Control Questionnaire (ACQ) | A modest improvement of 0.43 was observed.[1] |

| Receptor Occupancy | Plasma concentrations were consistent with >90% receptor occupancy.[1] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound are provided below. These are representative protocols based on standard practices in the field.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the CCR3 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human CCR3 are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) is used.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit eosinophil migration towards a chemoattractant.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection.

-

Pre-incubation: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle control.

-

Chemotaxis Chamber: A chemotaxis chamber (e.g., a 96-well multi-well chamber with a porous membrane) is used. The lower wells are filled with a solution containing a chemoattractant like eotaxin.

-

Cell Seeding: The pre-incubated eosinophils are placed in the upper wells.

-

Incubation: The chamber is incubated (e.g., for 1-2 hours at 37°C in a 5% CO₂ incubator) to allow the eosinophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell counting using a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: The percentage inhibition of chemotaxis at each concentration of this compound is calculated, and the IC₅₀ value is determined.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR3 receptor. While it demonstrated high receptor occupancy in a clinical setting, its efficacy in reducing eosinophil counts in the airways of asthmatic patients was limited. However, the observed modest improvements in airway hyperresponsiveness and asthma control suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of CCR3 antagonists and the role of this receptor in inflammatory diseases. The provided experimental frameworks can be adapted for the evaluation of novel CCR3-targeting compounds.

References

In Vitro Binding Affinity of GW766994 to CCR3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of GW766994, a selective antagonist of the C-C chemokine receptor 3 (CCR3). The document details the quantitative binding characteristics, experimental methodologies for its determination, and the associated cellular signaling pathways. This information is intended to support further research and drug development efforts targeting the CCR3 receptor.

Quantitative Binding Affinity Data

The in vitro binding affinity of GW766994 for the CCR3 receptor has been determined through various assays, primarily radioligand binding and functional chemotaxis assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Type | Cell Line/System | Ligand | Reference |

| pIC50 | 7.86 | Radioligand Binding | K562 cells expressing CCR3 | [125I]-eotaxin | [1] |

| Ki | 13.8 nM | Eosinophil Chemotaxis | Human Eosinophils | CCL11 (eotaxin) | [2] |

| pKi | 7.86 | Not Specified | Not Specified | Not Specified | [3] |

| pIC50 | 8.0 | Not Specified | Not Specified | Not Specified | [4] |

Table 1: Summary of In Vitro Binding Affinity of GW766994 to CCR3. This table compiles the reported binding affinity values for GW766994 from various sources, highlighting the different metrics and assay systems used.

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of GW766994's binding affinity are provided below. These protocols are based on established methods for characterizing CCR3 antagonists.

Radioligand Competition Binding Assay

This assay quantifies the ability of GW766994 to compete with a radiolabeled ligand for binding to the CCR3 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of GW766994 for the CCR3 receptor.

Materials:

-

Cell Line: Human K562 cells stably transfected with and expressing the human CCR3 receptor.

-

Radioligand: [125I]-eotaxin (CCL11).

-

Test Compound: GW766994.

-

Binding Buffer: Typically a buffered saline solution (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).

-

Wash Buffer: Binding buffer without bovine serum albumin.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCR3 ligand (e.g., unlabeled eotaxin).

-

Instrumentation: Gamma counter, filtration apparatus.

Procedure:

-

Cell Preparation: CCR3-expressing K562 cells are harvested and washed with binding buffer. The cell density is adjusted to a predetermined concentration.

-

Assay Setup: In a 96-well plate, serial dilutions of GW766994 are prepared in binding buffer.

-

Incubation: A fixed concentration of [125I]-eotaxin is added to each well, followed by the addition of the cell suspension. For determining non-specific binding, a saturating concentration of unlabeled eotaxin is added to control wells.

-

The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This functional assay assesses the ability of GW766994 to inhibit the migration of eosinophils towards a chemoattractant, such as eotaxin (CCL11).

Objective: To determine the functional potency of GW766994 in inhibiting CCR3-mediated cell migration.

Materials:

-

Primary Cells: Human eosinophils isolated from peripheral blood of healthy donors.

-

Chemoattractant: Recombinant human CCL11 (eotaxin).

-

Test Compound: GW766994.

-

Assay Medium: Typically a buffered salt solution with a low concentration of protein (e.g., RPMI 1640 with 0.1% BSA).

-

Chemotaxis Chambers: Multi-well chambers with a microporous membrane separating the upper and lower wells (e.g., Boyden chambers).

-

Instrumentation: Microscope or a plate reader for quantifying cell migration.

Procedure:

-

Eosinophil Isolation: Eosinophils are isolated from whole blood using density gradient centrifugation and negative selection techniques.

-

Assay Setup: Serial dilutions of GW766994 are prepared. The chemoattractant (CCL11) is added to the lower wells of the chemotaxis chamber at a concentration known to induce maximal migration.

-

Cell Treatment: Isolated eosinophils are pre-incubated with the various concentrations of GW766994 or vehicle control.

-

Cell Loading: The treated eosinophil suspension is added to the upper wells of the chemotaxis chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 1-3 hours).

-

Quantification of Migration: The number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by direct cell counting under a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence with a plate reader.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of GW766994. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the CCR3 signaling pathway and a typical experimental workflow for assessing CCR3 antagonism.

Caption: CCR3 signaling pathway and the antagonistic action of GW766994.

References

The Pharmacological Profile of GW766994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW766994 is a selective and competitive antagonist of the human C-C chemokine receptor type 3 (CCR3). CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in the inflammatory cascade of allergic diseases, most notably asthma. By blocking the interaction of eotaxins (CCL11, CCL24, CCL26) with CCR3, GW766994 has been investigated as a potential therapeutic agent for eosinophilic airway inflammation. This technical guide provides a comprehensive overview of the pharmacological profile of GW766994, summarizing key in vitro, and clinical findings, and detailing relevant experimental methodologies.

Mechanism of Action

GW766994 functions as a selective, competitive antagonist at the human CCR3 receptor.[1] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils. The binding of its natural ligands, primarily eotaxins, initiates a signaling cascade that leads to eosinophil chemotaxis, activation, and survival. GW766994 competitively inhibits the binding of these chemokines to CCR3, thereby attenuating the downstream signaling pathways responsible for eosinophilic inflammation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for GW766994.

Table 1: In Vitro Potency of GW766994

| Parameter | Value | Assay Description |

| Ki | 13.8 nM | Eosinophil chemotaxis assay induced by CCL11 (eotaxin-1). |

| pKi | 7.86 |

Note: pKi is the negative logarithm of the Ki value. A pKi of 7.86 corresponds to a Ki of approximately 13.8 nM.

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters (from study NCT01160224)

| Parameter | Value/Observation | Dosing Regimen |

| Dose | 300 mg | Twice daily, oral administration for 10 days.[2] |

| Receptor Occupancy | >90% | Plasma concentrations were consistent with achieving over 90% CCR3 receptor occupancy during the dosing period.[2] |

| Pharmacokinetic Samples | Collected | Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability have not been publicly disclosed. |

Signaling Pathway

The binding of eotaxins to CCR3 initiates a complex intracellular signaling cascade. GW766994, by blocking this initial interaction, prevents the activation of these downstream pathways.

Caption: CCR3 signaling pathway in eosinophils and the inhibitory action of GW766994.

Experimental Protocols

In Vitro CCR3 Binding Assay (General Protocol)

While the specific protocol for determining the Ki of GW766994 has not been detailed in the available literature, a general competitive radioligand binding assay for CCR3 would likely follow these steps:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing human CCR3 or from isolated human eosinophils.

-

Radioligand: A radiolabeled CCR3 ligand, such as [125I]-CCL11 (eotaxin-1), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled GW766994.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of GW766994, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial: Sputum Eosinophil Analysis (NCT01160224)

The primary endpoint of the clinical trial for GW766994 was the change in sputum eosinophil count. The general workflow for this analysis is as follows:

References

The Role of GW 766994 in Eosinophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 766994 is a selective and competitive antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in the chemotaxis of eosinophils. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in eosinophil recruitment, and a summary of its evaluation in preclinical and clinical settings. Detailed experimental protocols and a review of the relevant signaling pathways are presented to support further research and development in the field of eosinophil-driven inflammatory diseases.

Introduction

Eosinophils are granulocytes that play a central role in the pathogenesis of various inflammatory and allergic diseases, including asthma. The recruitment of eosinophils from the bloodstream into tissues is a tightly regulated process orchestrated by a class of signaling proteins known as chemokines. Among these, eotaxins (e.g., eotaxin-1/CCL11) are potent eosinophil chemoattractants that exert their effects primarily through the CCR3 receptor.[1][2]

This compound was developed as a small molecule antagonist of the CCR3 receptor with the therapeutic goal of inhibiting eosinophil recruitment and thereby mitigating the inflammatory cascade in diseases such as eosinophilic asthma.[1] This document will explore the core scientific data and methodologies related to the investigation of this compound's impact on eosinophil function.

Mechanism of Action

This compound functions as a selective, competitive antagonist of the human CCR3 receptor.[1] By binding to CCR3, it blocks the interaction of the receptor with its cognate chemokine ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This inhibition prevents the initiation of downstream intracellular signaling cascades that are essential for eosinophil chemotaxis, activation, and survival.

The CCR3 Signaling Pathway

The binding of eotaxins to CCR3, a G-protein coupled receptor (GPCR), triggers a conformational change that activates intracellular heterotrimeric G-proteins, primarily of the Gi family. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream signaling pathways critical for eosinophil migration and function.

Key signaling events downstream of CCR3 activation include:

-

Phosphoinositide 3-kinase (PI3K) and Akt activation: This pathway is crucial for cell survival and migration.

-

Mitogen-activated protein kinase (MAPK) cascades: Activation of ERK1/2 and p38 MAPK pathways is essential for chemotaxis and degranulation.[3]

-

Calcium Mobilization: The release of intracellular calcium stores acts as a second messenger, influencing a variety of cellular processes including cytoskeletal rearrangement necessary for cell motility.

This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of these signaling cascades, thereby inhibiting eosinophil recruitment.

Signaling Pathway Diagram

Caption: CCR3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

| Parameter | Value/Observation | Reference |

| Binding Affinity (pKi) | 7.86 for the human CCR3 receptor. | N/A |

| In Vitro Efficacy | Attenuated the ex vivo chemotactic effect of sputum supernatants from asthmatic patients on eosinophils. The precise percentage of inhibition is not specified in the primary publication. | [1][4] |

| Clinical Efficacy | In a study of patients with eosinophilic asthma (NCT01160224), 300 mg of this compound administered twice daily for 10 days did not significantly reduce eosinophil or eosinophil progenitor cell (CD34+/IL-5Rα+) counts in sputum or blood compared to placebo, despite achieving plasma concentrations consistent with >90% receptor occupancy.[1][4] | |

| Preclinical In Vivo Data | In a chronic model of allergic airway inflammation in mice, genetic knockout of CCR3 resulted in a >94% inhibition of allergen-induced bronchoalveolar lavage fluid (BALF) eosinophilia.[2] While this demonstrates the importance of the target, specific quantitative data for this compound in similar animal models is not publicly available. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's effect on eosinophil recruitment.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Materials:

-

Purified human eosinophils (isolated from peripheral blood)

-

Boyden chambers (or similar transwell inserts with a 5 µm pore size polycarbonate membrane)

-

Chemoattractant: Recombinant human eotaxin-1 (CCL11)

-

Test compound: this compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate eosinophils from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation followed by negative selection with magnetic beads. Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant (e.g., 10 nM eotaxin-1) to the lower wells of the Boyden chamber.

-

Place the transwell inserts into the wells.

-

Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chambers for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Analysis:

-

Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.

-

Fix and stain the membrane.

-

Count the number of migrated cells on the lower surface of the membrane using a microscope under high power in several random fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This in vivo model is used to evaluate the effect of a test compound on allergen-induced airway eosinophilia.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum) as an adjuvant

-

This compound

-

Vehicle control

-

Bronchoalveolar lavage (BAL) equipment

-

Flow cytometer or microscope for cell counting

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in sterile saline.

-

-

Drug Administration:

-

Starting on day 21, administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) daily for the duration of the challenge period.

-

-

Allergen Challenge:

-

On days 21, 22, and 23, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Determine the total cell count in the BAL fluid.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts, specifically quantifying the number of eosinophils.

-

Alternatively, use flow cytometry with antibodies against specific eosinophil markers (e.g., Siglec-F, CCR3) to quantify eosinophil numbers.

-

Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

-

Flow Cytometry for Eosinophil Progenitor Identification

This method is used to identify and quantify eosinophil progenitors in human blood or sputum.

Materials:

-

Whole blood or processed sputum sample

-

Red blood cell lysis buffer

-

Fluorochrome-conjugated monoclonal antibodies:

-

Anti-CD34

-

Anti-CD45

-

Anti-IL-5Rα (CD125)

-

-

Flow cytometer

Procedure:

-

Sample Preparation:

-

For whole blood, lyse red blood cells using a lysis buffer.

-

For sputum, process the sample to obtain a single-cell suspension.

-

-

Antibody Staining:

-

Incubate the cell suspension with the cocktail of fluorochrome-conjugated antibodies (anti-CD34, anti-CD45, anti-IL-5Rα) for 30 minutes at 4°C in the dark.

-

-

Wash: Wash the cells with staining buffer to remove unbound antibodies.

-

Acquisition: Acquire the stained cells on a flow cytometer.

-

Gating Strategy:

-

Gate on the CD45-positive leukocyte population.

-

From the leukocyte gate, identify the CD34-positive progenitor cell population.

-

Within the CD34-positive gate, quantify the percentage of cells that are also positive for IL-5Rα. This population represents the eosinophil progenitors.[5]

-

Experimental Workflow and Logical Relationships

The evaluation of a CCR3 antagonist like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy and clinical assessment.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the evaluation of a CCR3 antagonist.

Conclusion

This compound is a well-characterized selective antagonist of the CCR3 receptor. In vitro and ex vivo studies have demonstrated its ability to inhibit eosinophil chemotaxis. However, a key clinical trial in patients with eosinophilic asthma did not show a significant reduction in airway or blood eosinophils in vivo.[1][4] This finding suggests that while the CCR3 pathway is involved in eosinophil recruitment, it may not be the sole or dominant pathway in established airway inflammation in humans, or that higher or more sustained receptor blockade is required. These results highlight the complexity of translating in vitro findings to clinical efficacy and underscore the importance of further research into the multifaceted mechanisms of eosinophil recruitment in allergic diseases. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers continuing to explore the role of CCR3 and other pathways in eosinophilic inflammation.

References

- 1. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]

- 2. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the phenotype of human eosinophils and their progenitors in the bone marrow of healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on GW766994 for Asthma: A Technical Guide on Core Concepts in CCR3 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for the CCR3 antagonist GW766994 is limited. This guide provides a comprehensive overview of the preclinical evaluation of CCR3 antagonists for asthma, using the known mechanisms and clinical context of GW766994 to frame the discussion. The experimental protocols and quantitative data presented are representative of the field and are intended to serve as a technical guide.

Introduction to GW766994 and the Role of CCR3 in Asthma

GW766994 is a selective, competitive antagonist of the human C-C chemokine receptor type 3 (CCR3).[1] This receptor is a key player in the inflammatory cascade of asthma, particularly in eosinophilic phenotypes of the disease.[2] Several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), bind to CCR3, initiating a signaling cascade that leads to the chemotaxis, activation, and survival of eosinophils.[3][4] Eosinophils are granulocytes that infiltrate the airways in asthmatic patients, releasing cytotoxic granule proteins and pro-inflammatory mediators that contribute to airway inflammation, hyperresponsiveness, and tissue remodeling.[4]

By blocking the CCR3 receptor, antagonists like GW766994 aim to inhibit the recruitment and activity of eosinophils in the lungs, thereby reducing the pathological features of asthma.[2] While clinical trials of GW766994 have been conducted, this guide will focus on the preclinical research aspects that are fundamental to the development of such a therapeutic agent.[5]

The CCR3 Signaling Pathway in Eosinophils

The binding of eotaxins to the CCR3 receptor on eosinophils triggers a cascade of intracellular signaling events that are crucial for their pro-inflammatory functions. This pathway represents a primary target for therapeutic intervention with CCR3 antagonists.

Preclinical Evaluation of CCR3 Antagonists

The preclinical development of a CCR3 antagonist like GW766994 typically involves a series of in vitro and in vivo studies to establish its pharmacological profile.

Experimental Protocols

1. Receptor Binding Assay:

-

Objective: To determine the binding affinity of the compound for the CCR3 receptor.

-

Methodology:

-

Human embryonic kidney (HEK293) cells are transiently or stably transfected with the human CCR3 gene.

-

Cell membranes are prepared and incubated with a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin-1).

-

Increasing concentrations of the test compound (e.g., GW766994) are added to compete with the radioligand for binding to the receptor.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

2. Chemotaxis Assay:

-

Objective: To assess the functional ability of the compound to block eosinophil migration in response to a chemoattractant.

-

Methodology:

-

Eosinophils are isolated from human peripheral blood.

-

A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.

-

The lower chamber contains a chemoattractant (e.g., eotaxin-1), and the upper chamber contains the isolated eosinophils pre-incubated with various concentrations of the test compound or vehicle.

-

After incubation, the number of cells that have migrated through the membrane to the lower chamber is quantified by microscopy or flow cytometry.

-

The IC₅₀ for the inhibition of chemotaxis is determined.

-

1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice:

-

Objective: To evaluate the efficacy of the CCR3 antagonist in a well-established animal model of allergic asthma.

-

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., aluminum hydroxide) on days 0 and 14.

-

Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA for a set duration each day.

-

Treatment: The test compound (e.g., GW766994) is administered (e.g., orally) at various doses, typically starting one hour before each challenge.

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor (e.g., methacholine) is measured using invasive or non-invasive plethysmography.

-

Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

-

-

Preclinical to Clinical Development Workflow

The development of a CCR3 antagonist for asthma follows a structured path from preclinical discovery to clinical trials.

Quantitative Data Summary

The following tables represent the types of quantitative data that would be generated in preclinical studies of a CCR3 antagonist.

Table 1: In Vitro Activity of a Hypothetical CCR3 Antagonist

| Assay | Species | IC₅₀ (nM) |

| CCR3 Receptor Binding | Human | 5.2 |

| Eotaxin-1 Induced Chemotaxis | Human Eosinophils | 15.8 |

| Eotaxin-1 Induced Ca²⁺ Flux | Human CCR3-transfected cells | 8.9 |

Table 2: Effect of a Hypothetical CCR3 Antagonist on BAL Fluid Cellularity in a Mouse Model of Asthma

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Naive (No OVA) | - | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 |

| OVA + Vehicle | - | 8.2 ± 1.1 | 45.6 ± 5.3 | 2.1 ± 0.5 | 1.5 ± 0.4 |

| OVA + Compound X | 1 | 6.5 ± 0.9 | 28.3 ± 4.1 | 1.9 ± 0.4 | 1.3 ± 0.3 |

| OVA + Compound X | 10 | 4.1 ± 0.6 | 10.1 ± 2.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |

| OVA + Compound X | 30 | 2.8 ± 0.5 | 5.2 ± 1.8 | 1.2 ± 0.2 | 0.7 ± 0.2** |

| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group. |

Table 3: Pharmacokinetic Parameters of a Hypothetical CCR3 Antagonist in Rodents (10 mg/kg, oral administration)

| Species | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Mouse | 850 | 1.0 | 4200 | 4.5 | 65 |

| Rat | 1200 | 1.5 | 7800 | 6.2 | 75 |

Conclusion

The preclinical development of CCR3 antagonists for asthma is based on a strong scientific rationale targeting the eosinophilic inflammation that characterizes the disease. The process involves a rigorous evaluation of the compound's in vitro potency and in vivo efficacy in relevant animal models. While GW766994 progressed to clinical trials, the outcomes highlighted the complexities of translating preclinical findings to clinical efficacy.[5] A clinical study showed that despite high receptor occupancy, GW766994 did not significantly reduce sputum or blood eosinophils, questioning the singular role of CCR3 in airway eosinophilia in human asthma.[5] This underscores the importance of robust preclinical models and a deep understanding of the target's role in human disease pathology for the successful development of novel asthma therapeutics. Future research in this area may focus on patient stratification and combination therapies to enhance the potential of CCR3 antagonism in specific asthma endotypes.

References

- 1. researchgate.net [researchgate.net]

- 2. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

GW 766994 and its Effects on Airway Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW 766994 is an orally active, selective antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a crucial role in the chemotaxis of eosinophils, key inflammatory cells implicated in the pathophysiology of allergic airway diseases such as asthma. Developed by GlaxoSmithKline, this compound was investigated as a potential therapeutic agent for eosinophilic airway inflammation. While preclinical evidence suggested a potential role in mitigating eosinophil recruitment, clinical trial results in patients with eosinophilic asthma did not demonstrate a significant reduction in airway eosinophilia. However, the compound did show a modest but statistically significant improvement in airway hyperresponsiveness and asthma control symptoms. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key experimental data from clinical studies, and relevant methodologies.

Introduction to this compound

This compound is a small molecule antagonist that specifically targets the CCR3 receptor.[1] The rationale for its development was based on the established role of the eotaxin/CCR3 axis in orchestrating eosinophilic inflammation, a hallmark of allergic asthma.[2] Eotaxins (CCL11, CCL24, CCL26) are potent chemoattractants for eosinophils, and their interaction with CCR3 on the surface of these cells mediates their migration from the bloodstream into airway tissues.[2] By blocking this interaction, this compound was hypothesized to reduce airway eosinophilia and, consequently, alleviate asthma symptoms and exacerbations.

Mechanism of Action: CCR3 Antagonism

This compound functions as a competitive antagonist at the CCR3 receptor.[3] It binds to the receptor, preventing the binding of its natural chemokine ligands, primarily eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This blockade inhibits the intracellular signaling cascades that are normally initiated by ligand binding, which include G-protein activation, calcium mobilization, and activation of downstream pathways leading to chemotaxis and cellular activation.

In Vitro Pharmacology

The potency of this compound as a CCR3 antagonist has been determined in vitro.

| Parameter | Value | Cell Line | Assay | Reference |

| pIC50 | 8.0 | K562 cells transfected with hCCR3 | [¹²⁵I]-eotaxin-1 binding assay | [4] |

This pIC50 value corresponds to an IC50 of 10 nM, indicating high-affinity binding to the human CCR3 receptor.

The CCR3 Signaling Pathway and Inhibition by this compound

The binding of eotaxins to CCR3 on eosinophils triggers a G-protein coupled signaling cascade that is central to their recruitment and activation in the airways. This compound disrupts this pathway at its initial step.

Preclinical In Vivo Studies

Detailed preclinical in vivo data for this compound in animal models of asthma are not extensively available in the public domain. Typically, for a compound of this class, preclinical evaluation would involve models such as ovalbumin-sensitized mice or guinea pigs to assess the following endpoints:

-

Bronchoalveolar Lavage (BALF) Cell Counts: Measurement of eosinophil and other inflammatory cell numbers in the fluid washed from the lungs.

-

Airway Hyperresponsiveness (AHR): Assessment of the exaggerated bronchoconstrictor response to stimuli like methacholine (B1211447).

-

Lung Histology: Microscopic examination of lung tissue for signs of inflammation and remodeling.

-

Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BALF or lung tissue.

While specific data for this compound is scarce, studies on other CCR3 antagonists and in CCR3 knockout mice have demonstrated a significant reduction in allergen-induced airway eosinophilia and, in some cases, airway hyperresponsiveness, providing a strong rationale for the clinical development of compounds like this compound.[5]

Clinical Trial Evidence: NCT01160224

A key clinical study (NCT01160224), published by Neighbour et al. in 2014, evaluated the safety and efficacy of this compound in patients with asthma and eosinophilic bronchitis.[5][6]

Experimental Protocol: Clinical Trial (NCT01160224)

The study was a randomized, double-blind, placebo-controlled, parallel-group trial.

Key Methodologies

-

Sputum Induction and Analysis: Sputum was induced by inhalation of nebulized hypertonic saline. The collected sputum was processed to obtain a cell pellet, and differential cell counts were performed on cytospins stained with a Romanowsky-type stain.

-

Methacholine Challenge (PC20): Airway hyperresponsiveness was assessed by determining the provocative concentration of methacholine that caused a 20% fall in Forced Expiratory Volume in one second (FEV1).

-

Asthma Control Questionnaire (ACQ): Patients completed the ACQ, a validated questionnaire to assess asthma symptoms and rescue medication use over the preceding week.

Clinical Trial Results

Despite achieving plasma concentrations consistent with over 90% receptor occupancy, this compound did not meet its primary endpoint of significantly reducing sputum eosinophil counts.[6]

Table 1: Effect of this compound on Sputum Eosinophils

| Parameter | This compound | Placebo | p-value |

| Change from Baseline in Sputum Eosinophil % | Not significantly different from placebo | - | >0.05 |

However, the study did reveal some potentially beneficial effects on secondary endpoints.

Table 2: Effect of this compound on Secondary Endpoints

| Parameter | Change with this compound | Change with Placebo | p-value |

| PC20 Methacholine (doubling dose) | +0.66 | Not reported | <0.05 |

| Asthma Control Questionnaire (ACQ) Score | -0.43 | Not reported | <0.05 |

| FEV1 | No significant improvement | No significant improvement | >0.05 |

| Ex vivo chemotactic effect of sputum supernatants on eosinophils | Attenuated | - | <0.05 |

Data extracted from Neighbour et al., 2014.[6]

Discussion and Future Perspectives

The clinical trial results for this compound were unexpected, given the strong preclinical rationale for CCR3 antagonism in asthma. The lack of a significant effect on sputum eosinophil numbers, despite high receptor occupancy and a demonstrable attenuation of ex vivo chemotaxis, suggests a more complex mechanism of eosinophil recruitment and activation in the asthmatic airway than previously understood.[6] It is possible that other chemokine pathways or factors contribute to eosinophil trafficking in this patient population.

The modest but statistically significant improvements in airway hyperresponsiveness (PC20) and asthma control (ACQ score) are intriguing.[6] These findings suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. For instance, CCR3 is also expressed on other inflammatory cells, such as basophils and mast cells, and its blockade could modulate their function.[4]

The clinical development of this compound for asthma was discontinued.[1] However, the study provided valuable insights into the complexities of targeting chemokine receptors in inflammatory diseases. Future research in this area may focus on:

-

The role of other chemokine receptors in eosinophilic inflammation.

-

The potential for combination therapies that target multiple inflammatory pathways.

-

The development of "biased" CCR3 antagonists that selectively modulate downstream signaling pathways.

Conclusion

This compound is a potent and selective CCR3 antagonist that, despite a strong preclinical rationale, did not demonstrate efficacy in reducing airway eosinophilia in a clinical trial of patients with eosinophilic asthma. However, the observed improvements in airway hyperresponsiveness and asthma control suggest that CCR3 may play a role in the pathophysiology of asthma beyond eosinophil recruitment. The findings from the this compound clinical trial have been instrumental in refining our understanding of the role of the eotaxin/CCR3 axis in allergic airway inflammation and continue to inform the development of novel therapeutics for asthma and other eosinophilic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DataMed Data Discovery Index [datamed.org]

- 4. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of eosinophil influx into the lung by small molecule CC chemokine receptor 3 antagonists in mouse models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of GW 766994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 766994 is a potent and selective, orally active antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor involved in the recruitment and activation of eosinophils, a type of white blood cell implicated in the pathogenesis of various inflammatory and allergic diseases. This technical guide provides a comprehensive overview of the core data and potential therapeutic applications of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Core Data Summary

Physicochemical Properties & In Vitro Activity

| Parameter | Value | Reference |

| Target | C-C chemokine receptor 3 (CCR3) | [1] |

| Mechanism of Action | Selective, competitive antagonist | [1] |

| pKi | 7.86 | [1] |

Therapeutic Applications

Allergic Asthma and Eosinophilic Bronchitis

The primary therapeutic indication investigated for this compound has been in the treatment of allergic asthma and eosinophilic bronchitis, conditions characterized by elevated levels of eosinophils in the airways.

A randomized, double-blind, placebo-controlled clinical trial (NCT01160224) was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate asthma and sputum eosinophilia.[1][2]

Clinical Trial Key Findings (NCT01160224):

| Outcome Measure | Result | Statistical Significance |

| Change in Sputum Eosinophil Percentage | No significant reduction compared to placebo. | Not Significant |

| Forced Expiratory Volume in 1 second (FEV1) | No significant improvement. | Not Significant |

| Airway Hyperresponsiveness (PC20 methacholine) | Modest improvement (0.66 doubling dose). | Statistically Significant |

| Asthma Control Questionnaire (ACQ) Score | Modest improvement (0.43). | Statistically Significant |

Despite achieving plasma concentrations predicted to result in over 90% receptor occupancy, this compound did not significantly reduce sputum eosinophil counts.[2] However, it did attenuate the ex vivo chemotactic effect of sputum supernatants on eosinophils, suggesting a biological effect on CCR3 signaling.[2] The modest improvements in airway hyperresponsiveness and asthma control, despite the lack of effect on eosinophil numbers, suggest that CCR3 antagonism may have other mechanisms of action in the airways beyond simply blocking eosinophil recruitment.[2]

Alzheimer's Disease

More recent preclinical research has explored a potential role for CCR3 antagonists, including this compound, in the context of Alzheimer's disease. The chemokine CCL11 (eotaxin-1), a primary ligand for CCR3, has been implicated in age-related cognitive decline and neuroinflammation.

An in vitro study demonstrated that this compound (at a concentration of 10 μM) could reverse the effects of CCL11 on hippocampal neurons.[1] Specifically, this compound was shown to inhibit the CCL11-induced:

-

Activation of cyclin-dependent kinase 5 (CDK5).

-

Phosphorylation of CDK5 and glycogen (B147801) synthase kinase 3β (GSK3β).

-

Increased phosphorylation of tau protein.

These findings suggest that CCR3 antagonism could be a potential therapeutic strategy to mitigate some of the pathological processes associated with Alzheimer's disease, such as tau hyperphosphorylation.

Signaling Pathways and Experimental Workflows

CCR3 Signaling Pathway in Eosinophils

The binding of eotaxins (like CCL11) to CCR3 on eosinophils initiates a cascade of intracellular signaling events, leading to chemotaxis, activation, and degranulation. A simplified representation of this pathway is shown below.

References

Technical Guide: GW 766994 in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical research investigating the potential of GW 766994 in the context of Alzheimer's disease (AD). This compound is a specific antagonist of the C-C chemokine receptor 3 (CCR3). While initially developed for inflammatory conditions such as asthma, its role in neuroinflammation and AD pathology has been explored in preclinical settings. This document details the proposed mechanism of action, summarizes key quantitative findings from in vitro studies, outlines experimental methodologies, and visualizes the relevant signaling pathways. The primary focus is on the pivotal study by Zhu et al. (2017), which established a link between the CCL11/CCR3 axis and hallmark AD pathologies.[1][2][3][4]

Introduction: The Rationale for Targeting CCR3 in Alzheimer's Disease

Chronic neuroinflammation is a well-established component of Alzheimer's disease pathology.[4] Microglia and astrocytes, the resident immune cells of the brain, are activated in response to amyloid-beta (Aβ) plaques and other disease-related stressors. This activation leads to the release of various inflammatory mediators, including chemokines.

The chemokine CCL11 (also known as eotaxin-1) and its primary receptor, CCR3, have emerged as potential players in neurodegenerative processes.[5] CCR3 is expressed on microglia, and its expression has been observed to be upregulated in the brains of individuals with Alzheimer's disease.[6] Furthermore, studies have shown that CCL11 can induce pathological changes in neurons that are characteristic of AD.[2][3][4]

This compound, as a specific CCR3 antagonist, presents a pharmacological tool to investigate the role of the CCL11/CCR3 signaling axis in AD pathogenesis and to evaluate its potential as a therapeutic target.[2][3][4]

Mechanism of Action of this compound in a Neurodegenerative Context

Preclinical research suggests that this compound exerts its effects in the context of Alzheimer's disease by blocking the downstream signaling cascade initiated by the binding of the chemokine CCL11 to its receptor, CCR3, on hippocampal neurons.[2][3][4]

The proposed signaling pathway is as follows:

-

CCL11 Binding: The chemokine CCL11, which can be secreted by activated microglia in the brain, binds to the CCR3 receptor on the surface of hippocampal neurons.[4]

-

Kinase Activation: This binding event triggers the activation of intracellular kinases, specifically cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β).[2][3][4]

-

Tau Hyperphosphorylation: Activated CDK5 and GSK3β are known to be major kinases responsible for the hyperphosphorylation of the tau protein.[2][3][4] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark pathology of AD.

-

Amyloid-β Production: The activation of this pathway has also been linked to an increase in the production of amyloid-β (Aβ) peptides.[2][3][4]

-

Synaptic Dysfunction: The culmination of these events, along with other downstream effects, leads to dendritic spine loss and synaptic dysfunction.[2][3][4]

This compound, by acting as a competitive antagonist at the CCR3 receptor, prevents the initial binding of CCL11, thereby inhibiting the entire downstream pathological cascade.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal preclinical study by Zhu et al. (2017), demonstrating the inhibitory effect of this compound on CCL11-induced pathologies in primary hippocampal neuronal cultures.[2][3][4]

Table 1: Effect of this compound on CCL11-Induced Tau Phosphorylation

| Treatment Group | Phospho-Tau (Ser202/Thr205) Level (relative to control) | Phospho-Tau (Ser396) Level (relative to control) |

| Control | 1.00 | 1.00 |

| CCL11 | Increased | Increased |

| CCL11 + this compound | Blocked CCL11-induced increase | Blocked CCL11-induced increase |

Table 2: Effect of this compound on CCL11-Induced Aβ Production

| Treatment Group | Aβ42 Secretion (relative to control) |

| Control | 1.00 |

| CCL11 | Increased |

| CCL11 + this compound | Blocked CCL11-induced increase |

Table 3: Effect of this compound on CCL11-Induced Dendritic Spine Loss

| Treatment Group | Dendritic Spine Density (relative to control) |

| Control | 1.00 |

| CCL11 | Decreased |

| CCL11 + this compound | Prevented CCL11-induced decrease |

Note: The exact percentage of inhibition and statistical significance values were not available in the publicly accessible abstracts. The tables reflect the qualitative findings of the study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for Alzheimer's disease, based on the available information and supplemented with standard neuroscience protocols.

Primary Hippocampal Neuronal Culture

-

Source: Hippocampi were dissected from embryonic day 18 (E18) mouse embryos.

-

Dissociation: The tissue was dissociated into single cells using enzymatic digestion (e.g., with trypsin) followed by mechanical trituration.

-

Plating: Neurons were plated on poly-L-lysine-coated culture dishes or coverslips at a specific density.

-

Culture Medium: Cells were maintained in a serum-free neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

-

Maturation: Cultures were maintained for 14 days in vitro (DIV) to allow for the development of mature neuronal morphology and synaptic connections before experimental treatments.[2][3][4]

In Vitro Treatment Protocol

-

CCL11 Treatment: Recombinant CCL11 was added to the culture medium to stimulate the CCR3 signaling pathway.

-

This compound Treatment: The CCR3 antagonist this compound was added to the culture medium, typically prior to the addition of CCL11, to assess its blocking effect.

-